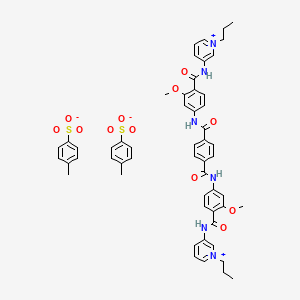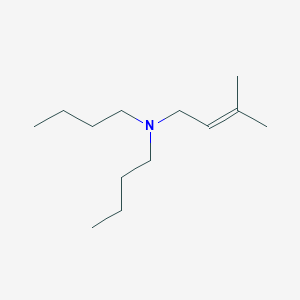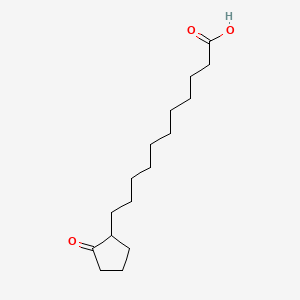
2-Oxocyclopentaneundecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxocyclopentaneundecanoic acid is an organic compound with the molecular formula C16H28O3 It is characterized by a cyclopentane ring fused to an undecanoic acid chain with a ketone functional group at the second position of the cyclopentane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxocyclopentaneundecanoic acid typically involves the cyclization of a suitable precursor. One common method is the intramolecular aldol condensation of a long-chain keto acid. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide to facilitate the cyclization process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting material.
Industrial Production Methods
Industrial production of this compound may involve the use of more efficient catalytic processes to increase yield and reduce production costs. Catalysts such as palladium or platinum on carbon can be used to facilitate the cyclization reaction. Additionally, continuous flow reactors may be employed to optimize reaction conditions and improve scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxocyclopentaneundecanoic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydrogen atoms on the cyclopentane ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under anhydrous conditions.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under UV light or in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of this compound.
Reduction: Formation of 2-hydroxycyclopentaneundecanoic acid.
Substitution: Formation of halogenated derivatives of this compound.
Applications De Recherche Scientifique
2-Oxocyclopentaneundecanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Oxocyclopentaneundecanoic acid involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components.
Comparaison Avec Des Composés Similaires
2-Oxocyclopentaneundecanoic acid can be compared with similar compounds such as:
Cyclopentanone: Lacks the long undecanoic acid chain, making it less versatile in applications.
Undecanoic acid: Lacks the cyclopentane ring and ketone group, limiting its reactivity.
2-Oxocyclopentanone: Similar structure but lacks the long alkyl chain, affecting its solubility and reactivity.
The uniqueness of this compound lies in its combination of a cyclopentane ring, a ketone group, and a long alkyl chain, providing a balance of reactivity and stability that is valuable in various applications.
Propriétés
Numéro CAS |
13065-47-9 |
|---|---|
Formule moléculaire |
C16H28O3 |
Poids moléculaire |
268.39 g/mol |
Nom IUPAC |
11-(2-oxocyclopentyl)undecanoic acid |
InChI |
InChI=1S/C16H28O3/c17-15-12-9-11-14(15)10-7-5-3-1-2-4-6-8-13-16(18)19/h14H,1-13H2,(H,18,19) |
Clé InChI |
YKOYAVNSEZZQLZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(=O)C1)CCCCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E)-3-(benzenesulfonyl)propylideneamino]benzamide](/img/structure/B14712001.png)
![2-(4-Fluorophenyl)-5-methoxy-1H-benzo[D]imidazole](/img/structure/B14712005.png)
![[(E)-2-[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]ethenyl]phosphonic acid](/img/structure/B14712007.png)
![1,2-Propanediol, 3,3'-[oxybis[(2-hydroxy-3,1-propanediyl)oxy]]bis-](/img/structure/B14712011.png)
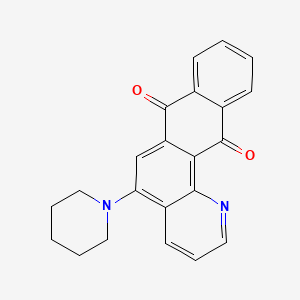


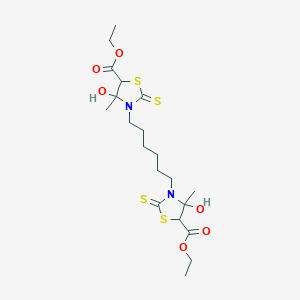
![[Cyano(phenyl)methyl] benzenesulfonate](/img/structure/B14712051.png)

